molecular formula C19H20N2O4 B13371581 4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid

4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid

Katalognummer: B13371581
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: BEUBPEQXBHOLDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and oxo functional groups

Vorbereitungsmethoden

The synthesis of 4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the reaction of diphenylamine with an appropriate oxo compound under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Wissenschaftliche Forschungsanwendungen

4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid can be compared with similar compounds such as:

    This compound: This compound has similar structural features but may differ in its reactivity and applications.

    This compound: Another related compound with potential differences in biological activity and chemical properties.

Eigenschaften

Molekularformel

C19H20N2O4

Molekulargewicht

340.4 g/mol

IUPAC-Name

4-oxo-4-[[3-oxo-3-(N-phenylanilino)propyl]amino]butanoic acid

InChI

InChI=1S/C19H20N2O4/c22-17(11-12-19(24)25)20-14-13-18(23)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H,24,25)

InChI-Schlüssel

BEUBPEQXBHOLDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCNC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.